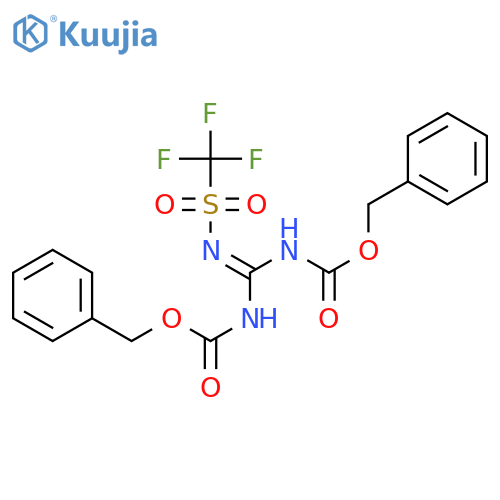

Cas no 207857-19-0 (1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine)

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine 化学的及び物理的性質

名前と識別子

-

- 1 3-DI-Z-2-(TRIFLUOROMETHYLSULFONYL)-

- benzyl N-[N-phenylmethoxycarbonyl-N'-(trifluoromethylsulfonyl)carbamimidoyl]carbamate

- Benzyl N-N-phenylmethoxycarbonyl-N

- 1,3-Bis(benzyloxycarbonyl)-2-(trifluoromethylsulfonyl)guanidine

- 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine

- 2-(Trifluoromethylsulfonyl)-1,3-di-Z-guanidine

- 2-N,N'-di-Cbz-N''-triflylguanidine

- 97233_ALDRICH

- 97233_FLUKA

- AC1N2SPW

- N,N'-bis(benzyloxycarbonyl)-N''-trifluoromethanesulfonylguan

- N,N'-bis(benzyloxycarbonyl)-N''-trifluoromethane-sulfonylguanidine

- N,N'-diCbz-N''-triflylguanidine

- SureCN2175288

- SureCN7472350

- N,N'-Dicarbobenzyloxy-N''-trifluoromethanesulfonylguanidine

- N,N'-di-cbz-N''-triflylguanidine

- N,N'-bis(benzyloxycarbonyl)-N''-trifluoromethanesulfonylguanidine

- SCHEMBL2175288

- GLZHTZVKRCUQRB-UHFFFAOYSA-N

- A912130

- DTXSID10399331

- 1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine, >=98.0% (HPLC)

- Carbamic acid, N,N'-[[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, C,C'-bis(phenylmethyl) ester

- N-(di{[(benzyloxy)(hydroxy)methylidene]amino}methylidene)-1,1,1-trifluoromethanesulfonamide

- 207857-19-0

- 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine

-

- MDL: MFCD03791132

- インチ: InChI=1S/C18H16F3N3O6S/c19-18(20,21)31(27,28)24-15(22-16(25)29-11-13-7-3-1-4-8-13)23-17(26)30-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,22,23,24,25,26)

- InChIKey: GLZHTZVKRCUQRB-UHFFFAOYSA-N

- SMILES: O=S(N=C(NC(OCC1=CC=CC=C1)=O)NC(OCC2=CC=CC=C2)=O)(C(F)(F)F)=O

計算された属性

- 精确分子量: 459.07119090g/mol

- 同位素质量: 459.07119090g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 9

- 重原子数量: 31

- 回転可能化学結合数: 12

- 複雑さ: 702

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 4.9

- トポロジー分子極性表面積: 132Ų

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine Security Information

- Signal Word:Warning

- 危害声明: H302-H315-H319-H335

- Warning Statement: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- FLUKA BRAND F CODES:10-23

- 储存条件:Inert atmosphere,2-8°C

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | D271455-1g |

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine |

207857-19-0 | 1g |

$ 280.00 | 2022-06-05 | ||

| TRC | D271455-5g |

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine |

207857-19-0 | 5g |

$ 930.00 | 2022-06-05 | ||

| Alichem | A019139685-250mg |

N,N'-Dicarbobenzyloxy-N''-trifluoromethanesulfonylguanidine |

207857-19-0 | 95% | 250mg |

$188.16 | 2023-09-02 | |

| Alichem | A019139685-1g |

N,N'-Dicarbobenzyloxy-N''-trifluoromethanesulfonylguanidine |

207857-19-0 | 95% | 1g |

$474.21 | 2023-09-02 | |

| Aaron | AR002K0U-1g |

Carbamic acid, N,N'-[[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, C,C'-bis(phenylmethyl) ester |

207857-19-0 | 95% | 1g |

$321.00 | 2025-02-11 | |

| 1PlusChem | 1P002JSI-250mg |

Carbamic acid, N,N'-[[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, C,C'-bis(phenylmethyl) ester |

207857-19-0 | 95% | 250mg |

$117.00 | 2023-12-19 | |

| A2B Chem LLC | AB18162-5g |

N,N'-Dicarbobenzyloxy-N''-trifluoromethanesulfonylguanidine |

207857-19-0 | 95% | 5g |

$1104.00 | 2024-04-20 | |

| Crysdot LLC | CD12097201-1g |

N,N'-Dicarbobenzyloxy-N''-trifluoromethanesulfonylguanidine |

207857-19-0 | 95+% | 1g |

$451 | 2024-07-24 | |

| 1PlusChem | 1P002JSI-5g |

Carbamic acid, N,N'-[[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, C,C'-bis(phenylmethyl) ester |

207857-19-0 | 95% | 5g |

$1253.00 | 2023-12-19 | |

| Aaron | AR002K0U-250mg |

Carbamic acid, N,N'-[[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, C,C'-bis(phenylmethyl) ester |

207857-19-0 | 95% | 250mg |

$100.00 | 2025-02-11 |

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine 関連文献

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

1,3-Di-z-2-(trifluoromethylsulfonyl)guanidineに関する追加情報

Recent Advances in the Study of 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine (CAS: 207857-19-0) in Chemical Biology and Pharmaceutical Research

The compound 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine (CAS: 207857-19-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and emerging applications in drug discovery and development.

Recent studies have highlighted the role of 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine as a versatile reagent in organic synthesis, particularly in the formation of guanidine derivatives. Its trifluoromethylsulfonyl (Tf) group enhances its reactivity, making it a valuable tool for constructing complex molecular architectures. Researchers have successfully employed this compound in the synthesis of novel bioactive molecules, including kinase inhibitors and antimicrobial agents, demonstrating its broad utility in medicinal chemistry.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists investigated the compound's potential as a modulator of protein-protein interactions (PPIs). The study revealed that 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine can selectively bind to specific protein domains, disrupting pathogenic PPIs involved in diseases such as cancer and neurodegenerative disorders. This finding opens new avenues for the development of targeted therapies, particularly for conditions that have been historically challenging to treat with conventional small-molecule drugs.

Another area of active research involves the compound's application in prodrug design. Due to its ability to undergo controlled hydrolysis under physiological conditions, 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine has been explored as a prodrug moiety for improving the pharmacokinetic properties of poorly soluble or rapidly metabolized drugs. Recent preclinical studies have shown promising results, with enhanced bioavailability and reduced toxicity observed in several candidate compounds incorporating this functional group.

From a safety and toxicology perspective, recent investigations have provided valuable insights into the compound's metabolic pathways and potential off-target effects. Advanced analytical techniques, including high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, have been employed to characterize its metabolites and assess their biological activity. These studies have contributed to a better understanding of the structure-activity relationship (SAR) of 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine derivatives, informing the design of safer and more effective analogs.

Looking ahead, researchers are exploring the potential of 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine in emerging therapeutic areas such as targeted protein degradation and covalent inhibitor development. Its unique chemical properties make it an attractive candidate for these innovative approaches, which are revolutionizing drug discovery. Ongoing studies are focused on optimizing its reactivity and selectivity to expand its applications in these cutting-edge fields.

In conclusion, the growing body of research on 1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine (CAS: 207857-19-0) underscores its importance as a multifunctional tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to drug development, with promising potential in addressing unmet medical needs. As research continues to uncover new aspects of its chemistry and biology, this compound is poised to play an increasingly significant role in advancing therapeutic innovation.

207857-19-0 (1,3-Di-z-2-(trifluoromethylsulfonyl)guanidine) Related Products

- 2098131-64-5(Tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate)

- 1351587-24-0(2-(phenoxymethyl)-1-(piperidin-4-yl)methyl-1H-1,3-benzodiazole dihydrochloride)

- 1556927-65-1(3-amino-1-(1,3-thiazol-2-yl)methyl-1,4-dihydropyridin-4-one)

- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)

- 1805310-04-6(4-(Trifluoromethoxy)-2,3,6-trihydroxypyridine)

- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)

- 2227918-63-8(3-(4-fluorophenyl)-4-(2R)-oxiran-2-yl-1H-pyrazole)

- 895639-45-9(6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-(4-methoxyphenyl)methyl-1,4-dihydroquinolin-4-one)

- 1400645-33-1(Methyl (4-bromo-2-carbamoyl-phenoxy)acetate)

- 459422-03-8(9-(4-fluorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-1,2,4triazolo3,2-bquinazolin-8-one)